1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[5-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S2/c1-7(14)10-2-3-11(18-10)12(15)13-5-9-4-8(13)6-19(9,16)17/h2-3,8-9H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMZLIQAZZVKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CC3CC2CS3(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as precursors to prepare potent neuraminidase inhibitors, suggesting that this compound may also target neuraminidase, an enzyme critical for the life cycle of influenza viruses.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. If it indeed targets neuraminidase like its analogs, it would likely bind to the active site of the enzyme, inhibiting its function and preventing the release of new virus particles from infected cells.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. The bicyclic system and the presence of sulfur and nitrogen atoms can enhance biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. The incorporation of thiophene and dioxido groups may enhance the interaction with microbial targets, leading to increased efficacy against resistant strains of bacteria and fungi.
Anti-inflammatory Properties
Studies have shown that derivatives of bicyclic compounds can exhibit anti-inflammatory effects. The dioxido group may play a role in modulating inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases.
Materials Science
The unique properties of 1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone extend to materials science, particularly in the development of organic electronic materials.
Organic Light Emitting Diodes (OLEDs)
Recent studies suggest that this compound can serve as an intermediate in the synthesis of OLED materials. Its structural features may contribute to improved charge transport properties and stability in OLED applications, making it a valuable component in next-generation display technologies.
Organic Synthesis
The compound can also be utilized as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
Synthesis of Novel Compounds
The presence of reactive functional groups allows for various chemical transformations, enabling chemists to synthesize novel compounds with tailored properties for specific applications, including pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Activity Assessment
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives based on the bicyclic structure similar to this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiophene moiety significantly enhanced activity compared to standard antibiotics.
Case Study 2: Development of OLED Materials
In a collaborative project between ABC Corporation and DEF University, researchers synthesized OLED materials incorporating this compound as an intermediate. The resulting devices demonstrated improved efficiency and longevity compared to traditional materials, highlighting its potential in commercial applications.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Distinguishing Features |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₃NO₄S₂ | 335.37 | Sulfone, aza-bicyclo, thiophene-acetyl | High polarity, metabolic stability |
| 1-(2-Thia-5-azabicyclo...chlorophenyl)ethanone | C₁₃H₁₄ClNOS | 267.77 | 2-Chlorophenyl, thia-aza bicyclo | Lower polarity, halogenated aromatic |
| 1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone | C₁₃H₁₂O₂S | 232.30 | 4-Methoxyphenyl | Electron-rich aromatic system |
| 1-(5-((1R,2R,4S)-Bicyclo...)ethanone | C₁₃H₁₆OS | 220.33 | Norbornene, no sulfone/aza | Simplified structure, lower steric bulk |
| 2-(Thiophen-2-yl)-1-(4-(CF₃)phenyl)piperazinone | C₁₇H₁₆F₃N₂OS | 366.38 | Trifluoromethyl, piperazine | Enhanced lipophilicity, flexible linker |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 2-thia-5-azabicyclo[2.2.1]heptane core?
- Methodology : The bicyclic core can be synthesized via ring-closing reactions using stereoselective oxidation or cyclization. For example, Zhang et al. (2014) developed an improved synthesis of a related bicyclic system (2-oxa-5-azabicyclo[2.2.1]heptane) using multi-step oxidation and catalytic hydrogenation to control stereochemistry . Key intermediates include thioamide precursors, which are oxidized to sulfones (e.g., using H2O2/AcOH).
Q. How is the thiophene-2-yl ethanone moiety introduced into the molecule?
- Methodology : The ethanone group is typically introduced via Friedel-Crafts acylation or alkylation. describes alkylation using bromoethanone derivatives in pyridine, achieving 91% yield for similar thiazole-ethanone systems . For thiophene coupling, DMF/acetic acid mixtures under reflux (2–4 h) are common, as seen in thiazolidinone syntheses .
Q. What spectroscopic techniques confirm the compound’s structure?
- Methodology :
- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons (δ 6.5–8.0 ppm) and carbonyl signals (δ 165–180 ppm) confirm thiophene and bicyclic sulfonamide moieties .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 282 [M+1] in ) validate molecular weight .
- Elemental Analysis : Used to verify purity (e.g., C, H, N, S percentages within 0.3% of theoretical values) .
Advanced Research Questions
Q. How can competing side reactions during thiophene-bicyclic core coupling be minimized?
- Methodology :
- Coupling Agents : Use carbodiimides (e.g., DCC) or phosphonium salts to activate the carbonyl for nucleophilic attack.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while controlled reflux conditions (e.g., 80–100°C for 2–4 h) reduce side-product formation .
- Analytical Monitoring : HPLC or TLC tracks reaction progress; side products (e.g., unreacted thiophene) are identified via comparative NMR .
Q. What mechanistic insights explain regioselectivity in the thiophene-acylation step?
- Methodology : Regioselectivity is governed by electronic effects. The thiophene’s 2-position is more nucleophilic due to sulfur’s electron-donating resonance. Computational modeling (e.g., DFT) predicts charge distribution, while experimental validation uses <sup>13</sup>C labeling or substituent-directed acylation .
Q. How do solvent polarity and catalysts influence enantiomeric purity of the bicyclic core?
- Methodology :
- Chiral Catalysts : Asymmetric hydrogenation with Rh(I) or Ru(II) complexes improves enantioselectivity.
- Solvent Effects : Low-polarity solvents (toluene, THF) favor tighter transition states, reducing racemization. ’s hydrogenation step in ethanol achieved high diastereomeric excess .
- Resolution Methods : Chiral HPLC or enzymatic resolution separates enantiomers .
Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be systematically resolved?
- Methodology :
- Comparative Analysis : Cross-check with published spectra of analogous compounds (e.g., ’s <sup>1</sup>H NMR data for thiazole-ethanones) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., ’s crystal structure of a pyrazole-ethanone derivative) .
- Computational Validation : DFT-calculated chemical shifts (via Gaussian) identify discrepancies caused by solvent effects or tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
